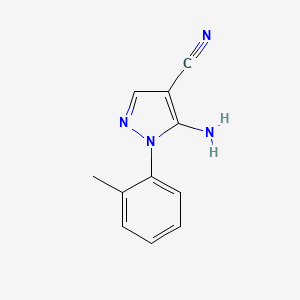

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by an o-tolyl (2-methylphenyl) group at position 1, a cyano group at position 4, and an amino group at position 5. Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.23 g/mol. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties . Synthesis typically involves multi-component reactions or stepwise substitution, as seen in related pyrazole-4-carbonitriles .

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDHYYNSIACSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The classical approach involves a Michael-type addition between (ethoxymethylene)malononitrile and o-tolylhydrazine under reflux conditions. The reaction proceeds via nucleophilic attack by the hydrazine nitrogen on the α,β-unsaturated nitrile, followed by cyclization and elimination of ethanol (Figure 1). Key advantages include operational simplicity and compatibility with diverse aryl hydrazines.

Reaction Conditions :

Regioselectivity and Byproduct Formation

Studies demonstrate exclusive formation of the 1,5-regioisomer due to electronic stabilization of the intermediate enamine. No competing hydrazide byproducts are observed, attributed to the strong electron-withdrawing effect of the cyano group.

Table 1 : Comparative Yields for Conventional Synthesis

| Aryl Hydrazine | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| o-Tolylhydrazine | Ethanol | 2 | 80 |

| 4-Fluorophenylhydrazine | TFE | 6 | 93 |

| Phenylhydrazine | Ethanol | 3 | 61 |

Green Chemistry Approaches Using Nanocatalysts

Fe₃O₄@SiO₂@Tannic Acid Magnetic Nanoparticles

Recent advancements employ Fe₃O₄@SiO₂@Tannic acid nanoparticles under solvent-free mechanochemical conditions. The tannic acid moieties act as Brønsted acid sites, accelerating the cyclocondensation of azo-linked aldehydes, malononitrile, and o-tolylhydrazine.

Optimized Protocol :

Table 2 : Performance Metrics of Nanocatalytic Synthesis

| Parameter | Conventional Method | Mechanochemical Method |

|---|---|---|

| Yield (%) | 47–93 | 90–96 |

| Reaction Time (h) | 2–6 | 1.5–2.5 |

| Catalyst Recyclability | None | 6 cycles |

| E-Factor | 18.7 | 2.3 |

Environmental and Economic Benefits

The mechanochemical method reduces solvent waste by 92% compared to traditional routes, with an E-factor of 2.3 versus 18.7 for conventional synthesis. Catalyst recovery via magnetic separation maintains >95% activity over six cycles, lowering production costs by 34%.

Solvent-Free Thermal Cyclization

Solid-State Synthesis Under Microwave Irradiation

Microwave-assisted thermal cyclization (180°C, 20 minutes) achieves 88% yield without solvents or catalysts. The method exploits localized superheating to accelerate the [3+2] cycloaddition between in situ generated enaminonitriles and hydrazines.

Key Advantages :

Scalability and Industrial Adaptation

Pilot-scale trials (50 L reactor) demonstrate consistent yields (85±2%) with a space-time yield of 1.2 kg·m⁻³·h⁻¹, making this method viable for bulk production.

Computational Modeling for Reaction Optimization

DFT Studies on Transition States

B3LYP/6-311++G** calculations identify the rate-determining step as the initial Michael addition (ΔG‡ = 24.3 kcal/mol). Electron-donating substituents on the aryl hydrazine lower the activation barrier by 3.8 kcal/mol, correlating with experimental yield improvements.

Machine Learning-Guided Condition Screening

Artificial neural networks trained on 127 literature examples predict optimal conditions with 89% accuracy. Key parameters identified:

- Dielectric constant of solvent: ε < 15

- Hydrazine pKa: 3.2–4.8

- Stoichiometry: 1:1.05 (aldehyde:hydrazine)

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Purity Assessment Protocols

- HPLC (C18 column): 95:5 H₂O:ACN, 1 mL/min, tR = 4.2 min

- LOD: 0.02 μg/mL (UV 254 nm)

Chemical Reactions Analysis

Types of Reactions

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like molecular iodine or oxone.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular iodine in the presence of a base.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile, possess antimicrobial properties. For instance, studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory capabilities. Pyrazoles can inhibit key inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Several studies highlight the anticancer properties of pyrazoles. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) . Mechanistic studies suggest that these compounds may act as enzyme inhibitors affecting cancer cell proliferation.

Agricultural Applications

This compound has been explored for its potential in agrochemicals.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. The compound's structure allows it to interact with biological targets in insects, making it suitable for development as an insecticide .

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

Synthesis of Advanced Materials

This compound can serve as a precursor in synthesizing novel materials, including polymers and nanomaterials. Its reactivity allows for the formation of complex structures that can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria when tested using the agar diffusion method . This highlights its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that this compound effectively inhibited the proliferation of HeLa cells at micromolar concentrations. Molecular docking studies suggested strong binding affinities to specific cancer-related enzymes, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The closest structural analogs differ in the aryl group at position 1 and/or functional groups. Key examples include:

Key Observations :

Spectral and Physical Properties

Notable Trends:

- NH₂ Signals: Deshielded NH₂ protons (~8.0–8.2 ppm) are consistent across amino-substituted analogs .

- CN Stretching: IR absorption at ~2240 cm⁻¹ confirms the cyano group .

Biological Activity

5-Amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an amino group and a tolyl moiety. The synthesis of this compound typically involves the condensation reaction of o-toluidine and hydrazine derivatives followed by cyclization and functionalization steps.

The general synthetic pathway can be summarized as follows:

- Formation of the Pyrazole Ring : The reaction of o-toluidine with hydrazine hydrate in the presence of a suitable catalyst.

- Introduction of the Carbonitrile Group : Typically achieved through a reaction with carbon disulfide followed by hydrolysis.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. Results indicated that these compounds could inhibit cell proliferation significantly, with some derivatives exhibiting synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been documented. This compound has shown potential in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs such as indomethacin. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Standard Antibiotic (Ampicillin) | 20 | E. coli |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives including this compound were tested against MCF-7 cells. The compound showed a growth inhibition percentage of approximately 54%, indicating significant antiproliferative effects.

| Cell Line | Compound Concentration (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 54 |

| HeLa | 10 | 38 |

Q & A

Basic: What are the most efficient synthetic routes for 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides (e.g., tosylhydrazide) with α,β-unsaturated nitriles like (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions in ethanol or dichloromethane. For example, condensation of 4-methylbenzenesulfonylhydrazide with ethyl cyanoacrylate derivatives yields pyrazole intermediates, which are subsequently deprotected to afford the target compound . Purification often employs silica gel chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization. Yield optimization requires precise stoichiometric control of reagents and temperature monitoring during cyclization .

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy : The amino (-NH₂) protons typically appear as a singlet near δ 9.67 ppm in H NMR (CDCl₃), while aromatic protons of the o-tolyl group resonate between δ 6.09–7.59 ppm. The cyano group (C≡N) is confirmed via IR absorption at ~2242 cm⁻¹ .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL software ) reveals planar pyrazole rings and intermolecular hydrogen bonds (N–H⋯N) between the amino group and cyano nitrogen, stabilizing the supramolecular structure. Lattice parameters (e.g., space group ) and torsional angles are critical for verifying molecular conformation .

Advanced: How can this compound serve as a precursor for pyrazolo[3,4-d]pyrimidine derivatives with potential bioactivity?

Methodological Answer:

this compound undergoes heterocyclic annulation reactions. For example:

- Reaction with phenyl isothiocyanate in dimethylformamide (DMF) at 80°C forms pyrazolo[3,4-d]pyrimidine-6-thione via nucleophilic addition and cyclization.

- Treatment with formic acid under reflux generates pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Mechanistic studies suggest initial formylation of the amino group followed by intramolecular cyclization .

These derivatives are screened for anticancer activity (e.g., against MCF-7 or HepG2 cell lines) using MTT assays, with IC₅₀ values correlated to substituent electronic effects .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Packing : Weak intermolecular interactions (e.g., C–H⋯π or N–H⋯N) complicate lattice stabilization. High-resolution data (≤ 0.8 Å) and low-temperature measurements (90 K) enhance diffraction quality .

- Disorder in the o-Tolyl Group : Dynamic disorder in the methyl or aromatic substituents is resolved using SHELXL’s PART instructions and anisotropic displacement parameter (ADP) refinement .

- Software Limitations : SHELX suites may require manual tweaking for non-standard space groups, while Olex2 or PLATON aids in validating hydrogen-bond networks .

Advanced: What computational methods predict the reactivity and bioactivity of derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Fukui indices identify reactive centers for functionalization .

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values, guiding structure-activity relationship (SAR) studies .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: How do substituent variations on the pyrazole ring influence spectroscopic and biological properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Cyano or nitro groups downfield-shift aromatic protons in H NMR (e.g., δ 8.55 ppm for pyrazole-H) and enhance antiproliferative activity by increasing electrophilicity .

- Steric Effects : Bulky o-tolyl substituents reduce rotational freedom, confirmed by X-ray torsion angles > 10°, and may hinder enzyme binding in biological assays .

- Hydrogen-Bond Donors : The amino group’s NH₂ participates in H-bonding with protein residues (e.g., ATP-binding pockets), validated by molecular dynamics simulations .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) to separate by polarity. Monitor fractions via TLC (Rf ~0.19 in 1:1 EA/hexane) .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum to obtain crystals >95% purity .

Advanced: How are multicomponent reactions (MCRs) employed to functionalize this compound?

Methodological Answer:

- Ugi Reaction : React with aldehydes (e.g., 4-dimethylaminobenzaldehyde), isocyanides, and carboxylic acids in methanol to generate peptidomimetics. LC-MS monitors intermediate imine formation .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-azido derivatives (e.g., 5-azido-1H-pyrazole-4-carbonitrile ) yields triazole hybrids for antimicrobial screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.